

# Spectroscopic Characterization Guide: *tert*-Butylphenyl Diphenyl Phosphate

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## Compound of Interest

Compound Name: *tert*-Butylphenyl diphenyl phosphate  
CAS No.: 56803-37-3  
Cat. No.: B049263

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## Part 1: Executive Summary & Chemical Identity

Subject: ***tert*-Butylphenyl diphenyl phosphate** (BPDP) Context: Industrial Plasticizers, Flame Retardants, and Trace Impurity Analysis in Drug Development. Role: Senior Application Scientist Note

In the realm of high-performance materials and pharmaceutical packaging leachables, ***tert*-butylphenyl diphenyl phosphate** (BPDP) occupies a critical niche. While often encountered industrially as a mixture (CAS 56803-37-3) containing mono-, di-, and tri-*tert*-butylated species, the precise characterization of the mono-*tert*-butyl isomer (specifically **4-*tert*-butylphenyl diphenyl phosphate**) is the gold standard for toxicological and quality control benchmarks.

This guide moves beyond basic spectral listing. It provides a mechanistic deconstruction of the molecule's spectroscopic signature, distinguishing it from its ubiquitous analog, Triphenyl Phosphate (TPP), and validating its structure through orthogonal datasets (NMR, MS, IR).

## Chemical Identity Table

Parameter	Detail
Chemical Name	4-tert-Butylphenyl diphenyl phosphate
CAS Number	981-40-8 (Pure Isomer) / 56803-37-3 (Commercial Mixture)
Molecular Formula	C <sub>22</sub> H <sub>23</sub> O <sub>4</sub> P
Exact Mass	382.1334 Da
Structure	Phosphate ester core with two unsubstituted phenyl rings and one para-substituted tert-butylphenyl ring.[1]

## Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

### Experimental Strategy

For organophosphates, standard proton (

<sup>1</sup>H) NMR is insufficient due to the overlap of aromatic signals. A "Self-Validating" protocol must include

<sup>31</sup>P NMR to confirm the phosphate core integrity and

<sup>13</sup>C NMR to verify the substitution pattern via phosphorus-carbon coupling constants (

).

Solvent Choice: CDCl<sub>3</sub> is the standard. DMSO-d<sub>6</sub> is avoided unless necessary due to viscosity/hygroscopicity issues with phosphate esters.

### H NMR Data (400 MHz, CDCl<sub>3</sub>)

The proton spectrum is defined by the stark contrast between the aliphatic tert-butyl singlet and the complex aromatic region.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.30 - 1.34	Singlet (s)	9H		The diagnostic "anchor" signal. Sharp and uncoupled.
7.15 - 7.25	Multiplet (m)	~6H	Phenyl (Ortho/Para) + t-Bu-Ph (Ortho)	Overlapping region. The protons ortho to the phosphate ester linkage are shielded relative to the meta protons.
7.30 - 7.45	Multiplet (m)	~8H	Phenyl (Meta) + t-Bu-Ph (Meta)	Higher chemical shift due to lack of resonance donation from oxygen.

Expert Note: In the commercial mixture, you will see satellite singlets around 1.30 ppm corresponding to di- and tri- substituted isomers. The integration ratio of the aromatic region (6.8-7.5 ppm) to the aliphatic region (1.3 ppm) is the primary method for determining the average degree of substitution.

## P NMR Data (162 MHz, CDCl<sub>3</sub>)

Phosphorus NMR is the purity checkpoint. It is decoupled from protons (

P{

H}) to yield singlets.

Shift ( , ppm)	Multiplicity	Assignment	Notes
-17.0 to -19.0	Singlet	Phosphate Core ( )	TPP resonates at -17.8 ppm. The tert-butyl group exerts a weak electronic effect, shifting the signal slightly upfield (more negative) by -0.5-1.0 ppm per substituted ring relative to TPP.

## C NMR Data (100 MHz, CDCl<sub>3</sub>)

This is the most definitive tool for structural proof, specifically observing the coupling.

Shift ( , ppm)	Coupling ( , Hz)	Assignment	Analysis
31.4	-		Methyl carbons of t-butyl group.
34.5	-		Quaternary carbon of t-butyl group.
120.1		Aromatic C-2 (Ortho to O)	Doublet confirms attachment to Phosphate-Oxygen.
126.8	-	Aromatic C-3 (Meta)	tert-Butyl ring meta carbons.
129.8	-	Aromatic C-3 (Meta)	Unsubstituted phenyl meta carbons.
148.5	-	Aromatic C-4 (Para)	Ipsos to t-butyl group.
150.5		Aromatic C-1 (Ipsos to O)	Critical Proof: The large coupling constant confirms the C-O-P connectivity.

## Part 3: Mass Spectrometry (MS)[3]

### Ionization & Fragmentation Logic

Method: GC-MS (Electron Impact, 70 eV) is preferred for identification. ESI-MS (Positive mode) is used for trace quantification in biological matrices. Molecular Ion:

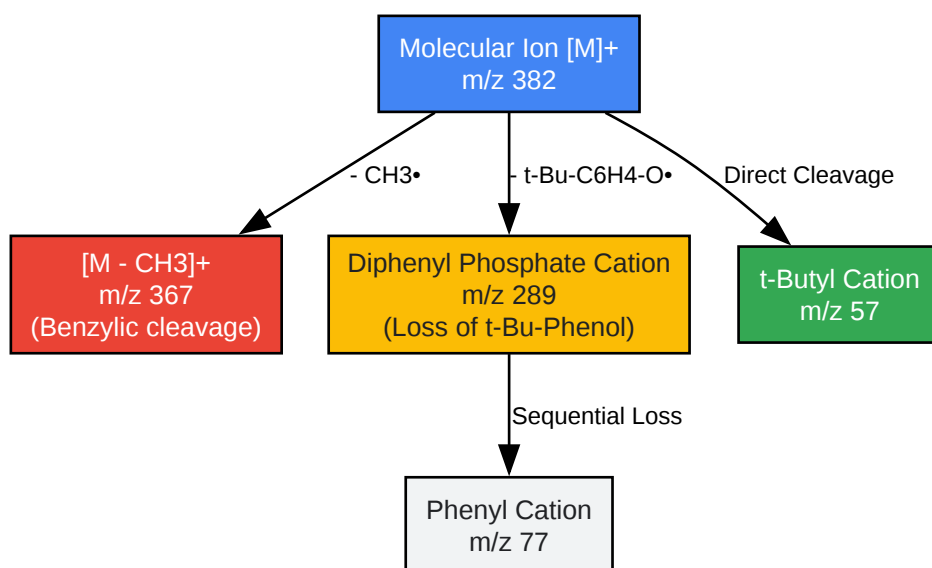
382 (Strong M+).

The fragmentation follows a "stripping" mechanism: loss of the labile alkyl group followed by the stepwise loss of phenoxy ligands.

### Key Fragmentation Table (EI Source)

m/z (Mass-to-Charge)	Ion Identity	Mechanism
382		Molecular Ion (Stable aromatic phosphate).
367		Diagnostic: Loss of methyl from t-butyl group. Distinguishes from TPP (which has no methyls).
289		Diphenyl phosphate cation (Loss of t-butylphenol radical).
251		Rearrangement ion characteristic of alkylated aryl phosphates.
77		Phenyl cation (Common to all aromatics).
57		tert-Butyl cation (High abundance in lower mass range).

## Visualization: MS Fragmentation Pathway



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Caption: Electron Impact (EI) fragmentation pathway highlighting the diagnostic methyl loss ( $m/z$  367) distinguishing BPDP from Triphenyl Phosphate.

## Part 4: Infrared Spectroscopy (FT-IR) Spectral Fingerprint

The IR spectrum serves as a rapid "Go/No-Go" quality check. The presence of aliphatic C-H stretches combined with strong Phosphate bands is the key identifier.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3030 - 3070	Weak	Ar-H Stretch	Aromatic protons.
2960, 2870	Medium	Aliph-H Stretch	Diagnostic:tert-Butyl C-H stretches. (Absent in TPP).
1590, 1490	Medium	C=C Ring Stretch	Aromatic ring breathing modes.
1290 - 1310	Strong	P=O Stretch	Phosphoryl group. Position sensitive to hydrogen bonding.
1160 - 1190	Strong	P-O-C (Aryl)	Asymmetric stretch.
950 - 970	Strong	P-O-C (Aryl)	Symmetric stretch.

## Part 5: Analytical Workflow & Quality Control

To ensure data integrity in drug development or material release, a specific workflow must be followed to rule out isomer scrambling (transesterification) during synthesis or storage.

### Analytical Workflow Diagram



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Caption: Integrated QC workflow ensuring differentiation from Triphenyl Phosphate and quantification of degree of butylation.

## Distinguishing Impurities

- Triphenyl Phosphate (TPP):
  - NMR: No signal at 1.3 ppm (H).
  - MS: M+ 326 (vs 382).
- Di/Tri-tert-butyl Isomers:
  - NMR: Multiple singlets in the 1.25-1.35 ppm region.
  - MS: M+ 438 (Di) and 494 (Tri).

## References

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